4-Chloro-8-fluoroquinolin-3-amine
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Overview
Description
4-Chloro-8-fluoroquinolin-3-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Mechanism of Action
Target of Action
Quinoline compounds, which this molecule is a derivative of, are known to have a wide range of biological targets
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzymes or interacting with dna . The specific interactions of 4-Chloro-8-fluoroquinolin-3-amine with its targets would need to be determined through further study.
Biochemical Pathways
Quinoline compounds are known to affect a variety of biochemical pathways, depending on their specific targets
Result of Action
Quinoline compounds are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoroquinolin-3-amine typically involves cyclization and cycloaddition reactions. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the nucleophilic substitution of halogen atoms, such as replacing a diaza group with a fluoride ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluoroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions, such as replacing the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium azide or organolithium compounds are employed for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the halogen atoms.
Scientific Research Applications
4-Chloro-8-fluoroquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial, antiviral, and antineoplastic activities.
Medicine: Investigated for its role in developing new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of liquid crystals and dyes
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Uniqueness
4-Chloro-8-fluoroquinolin-3-amine is unique due to its specific substitution pattern, which includes both chlorine and fluorine atoms. This combination enhances its biological activity and chemical stability compared to other quinoline derivatives .
Properties
IUPAC Name |
4-chloro-8-fluoroquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2/c10-8-5-2-1-3-6(11)9(5)13-4-7(8)12/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRXLZLSKJPGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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